2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde
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Overview
Description
2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde is an organic compound with the molecular formula C14H11FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a phenylmethylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated benzaldehyde precursor is reacted with a thiol reagent under basic conditions to introduce the phenylmethylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-6-[(phenylmethyl)thio]benzoic acid.
Reduction: 2-Fluoro-6-[(phenylmethyl)thio]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and phenylmethylthio group can influence its binding affinity and specificity, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-[(methylthio)benzaldehyde
- 2-Fluoro-6-[(phenylmethyl)thio]acetophenone
- 2-Fluoro-6-[(phenylmethyl)thio]benzoic acid
Uniqueness
2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde is unique due to the presence of both a fluorine atom and a phenylmethylthio group on the benzaldehyde core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
146137-75-9 |
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Molecular Formula |
C14H11FOS |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-fluorobenzaldehyde |
InChI |
InChI=1S/C14H11FOS/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
DZQFQNIPZKBYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC(=C2C=O)F |
Origin of Product |
United States |
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